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(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

Cat. No.: B2562865
CAS No.: 1932325-59-1
M. Wt: 112.128
InChI Key: XCKRIFCQPBHQPB-UHNVWZDZSA-N
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Description

Structural Significance of Fused Bicyclic Systems in Organic Chemistry

Bicyclic compounds are organic molecules that feature two fused ring structures sharing at least one common atom. fiveable.me These systems are prevalent in a wide array of natural products, including terpenes, steroids, and alkaloids, where their rigid three-dimensional structures often play a crucial role in their biological activity. fiveable.meyoutube.com The fusion of two rings creates a conformationally restricted scaffold that can precisely orient functional groups in space, a key feature for specific molecular interactions. slideshare.net The stability and reactivity of these systems are heavily influenced by the size and geometry of the fused rings. fiveable.me The synthesis of bicyclic compounds is a significant area of organic chemistry, often involving strategies like intramolecular cyclizations or Diels-Alder reactions to construct the complex ring systems. fiveable.meacs.org

The Bicyclo[3.2.0]heptane Scaffold and its Stereochemical Features

The bicyclo[3.2.0]heptane scaffold consists of a cyclopentane (B165970) ring fused to a cyclobutane (B1203170) ring. nist.gov This structural motif is found in numerous natural products and biologically active molecules, valued for its unique three-dimensional shape which can be effective in binding to protein targets. nih.gov The fusion of the two rings can result in cis or trans isomers, which exhibit significant differences in stability and flexibility. libretexts.org The cis fusion is generally more stable in this system due to reduced ring strain. The synthesis of functionalized bicyclo[3.2.0]heptane derivatives often relies on intramolecular [2+2] photocycloaddition reactions. nih.govtaltech.ee The inherent strain and defined stereochemistry of this scaffold make it a valuable building block for the synthesis of complex molecular targets, including various natural products and prostaglandin (B15479496) intermediates. researchgate.netresearchgate.net

Role of the Oxetane (B1205548) Moiety within Bicyclic Lactones as a Synthetic Motif

Oxetanes are four-membered cyclic ethers characterized by significant ring strain (approximately 106 kJ/mol). nih.gov This inherent strain makes them reactive intermediates for further synthesis, while they can also serve as stable motifs in medicinal chemistry. acs.org The oxetane ring has gained prominence as a bioisostere for commonly found functional groups like carbonyls and gem-dimethyl groups. nih.govpharmablock.com Its incorporation into a molecule can favorably influence key physicochemical properties, such as increasing aqueous solubility, improving metabolic stability, and reducing lipophilicity, without significantly adding to the molecular weight. acs.orgnih.gov When integrated into a bicyclic lactone structure, the oxetane moiety introduces a polar, rigid element that can be used to fine-tune the molecule's properties and provide a handle for further chemical transformations. acs.orgnih.gov

Overview of Academic Research on (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

This compound is a specific chiral building block belonging to the family of bicyclo[3.2.0]heptane lactones. While detailed studies on this exact molecule are not extensively publicized, research on analogous structures highlights its potential as a valuable synthetic intermediate. The bicyclo[3.2.0]heptane lactone framework is recognized as an important scaffold in bioactive molecules. nih.govrsc.org

Academic research in this area often focuses on the diastereoselective synthesis of such scaffolds. rsc.org For instance, related bicyclic ketones, such as bicyclo[3.2.0]hept-2-en-6-one, are key starting materials for creating prostaglandin analogs. psu.edu The transformation of these ketones into lactones, often via Baeyer-Villiger oxidation, is a common strategy to produce oxabicyclo frameworks. psu.edu The microbial oxidation of bicyclo[3.2.0]heptenone derivatives has been shown to produce chiral lactones, demonstrating a method to access enantiomerically pure building blocks like this compound. psu.edu Research on similarly substituted oxabicyclo[3.2.0]heptane systems underscores their utility in constructing complex molecular architectures. jst.go.jp

The primary value of this compound in academic research lies in its function as a chiral synthon, providing a rigid, stereochemically defined core for the elaboration of more complex and potentially biologically active molecules.

Compound Data

Below are interactive tables detailing the properties of the primary compound discussed and a list of other compounds mentioned in this article.

Table 1: Properties of this compound

Property Value
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
IUPAC Name This compound

| CAS Number | 1932325-59-1 |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Molecular Formula
This compound C₆H₈O₂
Bicyclo[3.2.0]heptane C₇H₁₂
Bicyclo[3.2.0]hept-2-en-6-one C₇H₈O
(1S,5R,6R,7R)-6-Hydroxy-7-bromo-3-oxabicyclo[3.2.0]heptan-2-one C₆H₇BrO₃
2-Oxabicyclo[3.3.0]oct-6-en-3-one C₇H₈O₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B2562865 (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one CAS No. 1932325-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRIFCQPBHQPB-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One

Stereoselective and Enantioselective Construction of the Bicyclic Core

The precise arrangement of atoms in three-dimensional space is crucial for the biological activity of many molecules. In the context of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one, the stereoselective and enantioselective construction of its bicyclic core is of paramount importance. This section will delve into the sophisticated catalytic and photochemical methods that have been devised to achieve this.

Asymmetric Catalysis in Bicyclic Lactone Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of a desired stereoisomer. The following subsections will explore the application of transition metal catalysis and organocatalysis in the asymmetric synthesis of bicyclic lactones.

Rhodium-catalyzed hydroformylation is a powerful atom-economical process that introduces a formyl group and a hydrogen atom across a double bond. When applied in an asymmetric fashion, this reaction can set a new stereocenter with high enantioselectivity. In the context of bicyclic lactone synthesis, Rh-catalyzed asymmetric hydroformylation of suitable diene substrates can initiate a cascade reaction, leading to the formation of the bicyclic core in a highly stereocontrolled manner.

A notable application of this methodology is the synthesis of chiral bridged [2.2.1] bicyclic lactones from cyclopent-3-en-1-ols. This process involves an asymmetric hydroformylation, followed by intramolecular cyclization and oxidation. The use of a hybrid phosphine-phosphite chiral ligand is crucial for achieving high syn-selectivity in the hydroformylation step, which ultimately dictates the stereochemistry of the final bicyclic lactone. While not a direct synthesis of this compound, this approach highlights the potential of Rh-catalyzed hydroformylation in constructing complex bicyclic systems with excellent enantiocontrol.

SubstrateChiral LigandCatalystYield (%)Enantiomeric Excess (ee %)
Cyclopent-3-en-1-ol derivativesHybrid phosphine-phosphiteRh complexHighExcellent

This table represents a generalized example based on the synthesis of related bridged bicyclic lactones, as specific data for this compound via this method is not extensively documented.

Palladium-catalyzed C-H activation has revolutionized the way organic chemists approach the synthesis of complex molecules. This strategy allows for the direct functionalization of otherwise inert C-H bonds, offering a more efficient and atom-economical alternative to traditional synthetic methods. In a recent development, a diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been achieved from bicyclo[1.1.1]pentane carboxylic acids through a palladium-catalyzed C-H activation and C-C cleavage cascade. nih.govnih.govresearchgate.net

This methodology utilizes mono-protected amino acid (MPAA) ligands to facilitate the key C-H activation step. The reaction proceeds through the formation of a palladacycle intermediate, which then undergoes a C-C bond cleavage and subsequent lactonization to furnish the desired bicyclo[3.2.0]heptane lactone. nih.govnih.govresearchgate.net The choice of ligand is critical for the success of this transformation, with different ligands leading to either arylated or non-arylated bicyclic lactone products. nih.govnih.govresearchgate.net This approach provides a novel disconnection for the synthesis of this important structural motif and showcases the power of palladium catalysis in constructing complex polycyclic systems. nih.govnih.govresearchgate.net

Starting MaterialLigandCatalystProductYield (%)Diastereomeric Ratio
Bicyclo[1.1.1]pentane carboxylic acidsMPAAPd(OAc)₂Arylated bicyclo[3.2.0]heptane lactonesGood to ExcellentHigh
Bicyclo[1.1.1]pentane carboxylic acidsPyridone-aminePd(OAc)₂Non-arylated bicyclo[3.2.0]heptane lactonesGood to ExcellentHigh

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. This field offers a complementary approach to metal-based catalysis and has been successfully applied to the enantioselective synthesis of a wide variety of chiral molecules, including bicyclic lactones.

One notable example is the N-Heterocyclic carbene (NHC)-catalyzed diastereoselective synthesis of β-lactone-fused cyclopentanes. rsc.org This reaction proceeds via a homoenolate annulation of α,β-unsaturated aldehydes and enones. The NHC catalyst activates the aldehyde to form a chiral Breslow intermediate, which then undergoes a cascade reaction with the enone to afford the bicyclic β-lactone with high diastereoselectivity. rsc.org While this method yields a β-lactone fused to a cyclopentane (B165970) ring, it demonstrates the potential of organocatalysis in constructing strained bicyclic systems. Further development in this area could lead to a direct and enantioselective synthesis of this compound.

AldehydeEnoneOrganocatalystProductYield (%)Diastereomeric Ratio
α,β-Unsaturated aldehydesα,β-Unsaturated enonesN-Heterocyclic Carbene (NHC)β-Lactone-fused cyclopentanesHighExcellent

Photochemical Routes to the Oxetane (B1205548) Ring System

Photochemistry offers a unique and powerful way to construct chemical bonds that are often difficult to form using traditional thermal methods. The use of light as a reagent allows for the activation of molecules in a specific and controlled manner, leading to highly selective transformations. The following subsection will explore the application of intramolecular [2+2] photocycloaddition reactions in the synthesis of the oxetane ring system found in this compound.

The intramolecular [2+2] photocycloaddition is a key reaction for the construction of the bicyclo[3.2.0]heptane core. This reaction involves the light-induced cyclization of a diene substrate to form a cyclobutane (B1203170) ring, which is fused to another ring to create the bicyclic system. The stereochemical outcome of the reaction can be controlled by the geometry of the starting diene and the use of chiral catalysts or auxiliaries.

A significant advancement in this area is the copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes, which provides a route to enantiopure oxabicyclo[3.2.0]heptane derivatives. ias.ac.intaltech.ee In this method, chirality is transferred from a readily available chiral starting material, such as 2,3-di-O-cyclohexylidine–(R)-(+)-glyceraldehyde, to the final bicyclic product. ias.ac.in The copper(I) catalyst is believed to coordinate to both double bonds of the diene, pre-organizing it for the cycloaddition reaction and influencing the stereochemical outcome. ias.ac.intaltech.ee This strategy has been shown to be effective where other asymmetric catalysis or chiral auxiliary approaches have failed. ias.ac.in

Another important approach involves the photochemical [2+2] cycloaddition of chiral 3-halo-5-hydroxymethyl-2(5H)-furanones with ethylene or acetylene. acs.org The halogen substituent on the furanone ring has been found to influence both the chemical yield and the facial diastereoselectivity of the cycloaddition. acs.org The resulting anti cycloadducts can then be converted into a variety of purine (B94841) cyclobutane and cyclobutene-fused nucleosides. acs.org This methodology provides a direct route to the 3-oxabicyclo[3.2.0]heptane scaffold with control over the stereochemistry at the bridgehead carbons. acs.org

Diene SubstrateCatalyst/AuxiliaryProductYield (%)Diastereoselectivity
Acyclic 1,6-dienesCopper(I) triflateEnantiopure oxabicyclo[3.2.0]heptane derivativesModerate to GoodHigh
Chiral 3-halo-5-hydroxymethyl-2(5H)-furanonesNone (direct irradiation)3-Oxabicyclo[3.2.0]heptane derivativesVariableModerate to High
Diastereoselective Paterno-Buchi Reactions for Oxetane Formation

The Paterno-Buchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a powerful tool for the synthesis of oxetanes. When applied to the synthesis of bicyclic systems like 3-oxabicyclo[3.2.0]heptan-6-one, control of diastereoselectivity is paramount. The intramolecular version of this reaction is particularly relevant for constructing the fused ring system.

In a typical approach, a precursor containing both a carbonyl group and an alkene moiety is irradiated with UV light. The stereochemical outcome of the reaction is often dictated by the conformational preferences of the substrate in its excited state and the relative stability of the diradical intermediates that are formed. For the synthesis of the target molecule, a suitable precursor would be an acyclic enone. The diastereoselectivity can be influenced by several factors, including the presence of chiral auxiliaries, the nature of the solvent, and the reaction temperature. The use of chiral catalysts or chiral additives can also induce facial selectivity in the approach of the alkene to the excited carbonyl.

While specific examples detailing the diastereoselective Paterno-Buchi reaction for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of asymmetric induction in related systems are well-established. For instance, the photocycloaddition of chiral furanones to alkenes has been shown to proceed with high diastereoselectivity, providing access to the 3-oxabicyclo[3.2.0]heptane core. nih.govthieme-connect.de These reactions serve as a proof of principle for the potential of diastereoselective Paterno-Buchi reactions in the synthesis of the target compound.

Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. These strategies are particularly attractive for the construction of strained bicyclic systems like 3-oxabicyclo[3.2.0]heptan-6-one.

The intramolecular cyclization of unsaturated precursors, such as alkenoic carboxylic acids, can be a viable route to the bicyclo[3.2.0]heptane framework. A notable example is the synthesis of bicyclo[3.2.0]hept-3-en-6-ones from 3-hydroxy-6-heptenoic acids. researchgate.net This transformation involves the formation of an α,β-unsaturated ketene intermediate, which then undergoes an intramolecular [2+2] cyclization. taltech.ee The stereochemical outcome of this cyclization is often controlled by thermodynamic factors, leading to the more stable isomer.

For the synthesis of this compound, a similar strategy could be envisioned starting from a suitably substituted alkenoic carboxylic acid. The introduction of the oxygen atom at the 3-position would require a precursor with an ether linkage. The stereochemistry of the final product would be dependent on the stereochemistry of the starting material and the facial selectivity of the intramolecular cycloaddition.

Table 1: Examples of Cascade Cyclizations for Bicyclo[3.2.0]heptane Systems

PrecursorReaction TypeProductKey Features
3-Hydroxy-6-heptenoic acidIntramolecular [2+2] cyclization of an in situ generated keteneBicyclo[3.2.0]hept-3-en-6-oneThermodynamically controlled, high selectivity for the more stable isomer. researchgate.nettaltech.ee
Diallyl ethersCopper(I)-catalyzed intramolecular [2+2] photocycloaddition3-Oxabicyclo[3.2.0]heptane derivativesProceeds via a copper-diene complex, leading to a single diastereomer. taltech.ee

The inherent ring strain of cyclobutane derivatives can be exploited as a driving force for the construction of more complex molecular architectures. While direct examples of strain-release strategies for the synthesis of this compound are not abundant, the general principle is applicable. For instance, palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids has been reported to yield bicyclo[3.2.0]heptane lactones. rsc.orgnih.govresearchgate.net This transformation proceeds through a cascade of bond activations and formations, ultimately leading to the desired bicyclic scaffold.

Another potential approach could involve the ring expansion of a suitably functionalized cyclobutene (B1205218) precursor. The release of strain in the four-membered ring could facilitate the formation of the fused five-membered ring. The stereochemical control in such a process would be crucial and could potentially be achieved through the use of chiral catalysts or by starting from an enantiomerically pure cyclobutane derivative.

Synthetic Routes from Chiral Pool Materials or Building Blocks

The use of readily available chiral starting materials, often referred to as the chiral pool, is a powerful strategy for the synthesis of enantiomerically pure target molecules. This approach avoids the need for chiral resolution or asymmetric catalysis in later stages of the synthesis.

Enantiomerically pure cyclobutane derivatives are valuable building blocks for the synthesis of this compound. A key strategy involves the intramolecular [2+2] photocycloaddition of 1,6-dienes, which can be derived from chiral precursors. For example, the copper(I)-catalyzed photocycloaddition of a diallyl ether derived from (R)-glyceraldehyde produces an enantiopure 3-oxabicyclo[3.2.0]heptane derivative with high diastereoselectivity. nih.govias.ac.in This approach leverages the concept of chirality transfer, where the stereochemistry of the starting material dictates the stereochemistry of the product.

The resulting oxabicyclo[3.2.0]heptane can then be further functionalized to introduce the ketone at the 6-position. This methodology provides a reliable route to the desired enantiomer of the target molecule.

Another effective strategy involves the stereospecific transformation of a pre-existing chiral cyclic scaffold. Chiral 2(5H)-furanones are particularly useful precursors for this purpose. The photochemical [2+2] cycloaddition of a chiral 3-halo-5-hydroxymethyl-2(5H)-furanone with ethylene or acetylene has been shown to proceed with good chemical yield and facial diastereoselectivity. acs.org The major cycloadduct can then be converted into various 3-oxabicyclo[3.2.0]heptane derivatives, including those that can serve as precursors to the target ketone.

The stereochemistry of the furanone starting material directly controls the stereochemistry of the newly formed chiral centers in the bicyclic product. This approach has been successfully applied to the synthesis of various biologically active molecules containing the 3-oxabicyclo[3.2.0]heptane core. acs.org

Table 2: Chiral Pool Approaches to the 3-Oxabicyclo[3.2.0]heptane Core

Chiral PrecursorKey TransformationProductStereochemical Control
Diallyl ether from (R)-glyceraldehydeCu(I)-catalyzed intramolecular [2+2] photocycloadditionEnantiopure 3-oxabicyclo[3.2.0]heptane derivativeChirality transfer from the glyceraldehyde backbone. nih.govias.ac.in
Chiral 3-halo-5-hydroxymethyl-2(5H)-furanonePhotochemical [2+2] cycloaddition with an alkene/alkyneDiastereomerically enriched 3-oxabicyclo[3.2.0]heptane derivativeFacial diastereoselectivity controlled by the existing stereocenter in the furanone. acs.org

Chemical Transformations and Reactivity Profiles of 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The five-membered tetrahydrofuran (B95107) ring in the 3-oxabicyclo[3.2.0]heptane scaffold is generally stable. However, under specific conditions, it can undergo ring-opening reactions.

Nucleophilic Ring-Opening Pathways and Regioselectivity

Direct nucleophilic opening of the tetrahydrofuran ether linkage is challenging due to the low ring strain compared to three- or four-membered cyclic ethers. Such reactions typically require harsh conditions or activation of the ether oxygen. In related, more strained bicyclic ether systems, nucleophilic attack can be facilitated. For instance, in platinum-catalyzed reactions of similar scaffolds, nucleophilic capture of a carbocation intermediate by a solvent like methanol (B129727) can lead to ring cleavage. taltech.ee The regioselectivity of such an attack on the 3-oxabicyclo[3.2.0]heptane system would be predicted to occur at one of the carbons adjacent to the ether oxygen (C2 or C4), with the precise location influenced by steric hindrance and the electronic nature of substituents.

Acid-Catalyzed and Lewis Acid-Mediated Oxetane Cleavage

The C–O bonds of the tetrahydrofuran ring can be cleaved under strong acidic conditions. Protic or Lewis acids coordinate to the ether oxygen, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. This process is analogous to the acid-catalyzed ring cleavages of epoxides in similar bicyclo[3.2.0]heptanone frameworks. rsc.org Studies on related 3-aza-2-oxabicyclic systems have demonstrated that acid catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) can effectively promote the cleavage of a C-O bond with alcohol nucleophiles. beilstein-journals.org For (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one, treatment with a strong acid in the presence of a nucleophile would likely lead to the opening of the five-membered ring to yield a functionalized cyclopentane (B165970) derivative.

Transformations of the γ-Lactone Ring

The cyclobutanone (B123998) portion of the molecule is the primary site of reactivity, undergoing a variety of transformations at the carbonyl group and modifications of the four-membered ring itself.

Derivatization at the Carbonyl Group

The ketone at the C-6 position is readily transformed into a range of other functional groups. Reduction of the carbonyl is a common and stereoselective process. Both chemical and biocatalytic methods have been employed on the parent bicyclo[3.2.0]hepten-6-one scaffold, yielding corresponding secondary alcohols with high stereocontrol. psu.edu The analogous aza-scaffold, 3-azabicyclo[3.2.0]heptan-6-one, can be effectively reduced to the alcohol using lithium aluminum hydride (LiAlH₄).

Table 1: Reduction of Bicyclo[3.2.0]heptan-6-one Analogs
ReactantReagent/CatalystProduct(s)Key Outcome
Bicyclo[3.2.0]hept-2-en-6-oneBakers' Yeast (S. cerevisiae)(1R,5S,6S)-exo-alcohol and (1S,5R,6S)-endo-alcoholEnantioselective reduction to diastereomeric alcohols. psu.edu
Bicyclo[3.2.0]hept-2-en-6-oneCurvularia lunata / Mortierella ramanniana(1S,5R,6S)-endo-alcoholHighly selective reduction to a single endo-alcohol. psu.edu
3-Azabicyclo[3.2.0]heptan-6-oneLiAlH₄ in THF3-Azabicyclo[3.2.0]heptan-6-ylmethanolStandard chemical reduction to the corresponding alcohol.

Decarboxylative and Related Ring-Modification Reactions

The strained four-membered ring is susceptible to rearrangement and ring-expansion reactions. The Baeyer-Villiger oxidation is a particularly well-studied and synthetically useful transformation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclobutanone into one of two possible regioisomeric γ-lactones. This process effectively expands the four-membered ring into a five-membered one. The regiochemical outcome—determining which C-C bond migrates—can be controlled by the choice of catalyst, with enzymes often providing different selectivity compared to chemical reagents. nih.govresearchgate.net

Table 2: Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-one
Catalyst/Reagent"Normal" Lactone Product"Abnormal" Lactone ProductKey Finding
Acinetobacter calcoaceticus2-Oxabicyclo[3.3.0]octan-7-one3-Oxabicyclo[3.3.0]octan-7-oneMicrobial oxidation produces both regioisomers with high enantiomeric excess. nih.gov
Zr(salen) Complex / UHPVaries with substrateVaries with substrateChemocatalytic system that can favor the "abnormal" lactone, proceeding with enantiospecificity. pnas.org
Aspergillus amazonicus(-)-(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-oneNot reported as major productFungal oxidation gives high conversion and good enantiomeric excess for the "normal" lactone. researchgate.net

Furthermore, under strongly acidic conditions (e.g., FSO₃H), bicyclo[3.2.0]heptan-6-one derivatives can undergo a clean, two-carbon ring expansion to form cycloheptenone structures. researchgate.net These ring modification strategies transform the initial bicyclic scaffold into valuable monocyclic or different bicyclic systems. arkat-usa.org

Functionalization and Derivatization Strategies

The chemical transformations described above form the basis for diverse functionalization strategies. The this compound scaffold serves as a versatile building block for more complex molecular architectures.

Key strategies include:

Carbonyl Derivatization: Reduction of the ketone to an alcohol, followed by esterification or etherification, allows for the attachment of various side chains.

Ring Expansion/Rearrangement: The Baeyer-Villiger oxidation provides access to chiral lactones, which are pivotal intermediates in the synthesis of natural products like prostaglandins (B1171923) and jasmonoids. arkat-usa.orgresearchgate.net

Scaffold for Medicinal Chemistry: The rigid bicyclo[3.2.0]heptane core is an attractive scaffold for medicinal chemistry. For example, the core structure has been used to synthesize novel purine (B94841) nucleoside analogues with potential antiviral activity. nih.gov The defined stereochemistry and conformational rigidity of the scaffold are valuable for designing molecules that can interact specifically with biological targets. acs.org

These strategies underscore the importance of this compound and related compounds as intermediates that bridge simple starting materials to high-value, structurally complex chemical entities.

Stereocontrolled Introduction of Additional Substituents on the Bicyclic Framework

The rigid bicyclo[3.2.0]heptane skeleton allows for a high degree of stereocontrol in reactions that introduce new functional groups. Methodologies such as photochemical [2+2] cycloadditions are employed to construct diversely functionalized bicyclo[3.2.0]heptane systems. researchgate.net Intramolecular versions of this reaction are particularly powerful, capable of producing a single, stereochemically pure product. researchgate.net This approach allows for the strategic placement of substituents during the very formation of the bicyclic core.

Once the framework is established, further functionalization can be achieved with notable selectivity. For instance, acid-catalyzed ring cleavages of epoxides derived from the analogous bicyclo[3.2.0]hept-2-en-6-one proceed with marked selectivity. rsc.org This reactivity is governed by the conformational preferences of the fused ring system, which directs the approach of nucleophiles to a specific face of the molecule. rsc.org Similarly, the formation of intermediate bromonium ions from unsaturated derivatives and their subsequent reaction with nucleophiles occur with high regioselectivity, providing a reliable method for introducing substituents at specific carbon centers. rsc.org The synthesis of 3-oxabicyclo[3.2.0]heptane derivatives for use as nucleoside analogues often leverages these types of stereocontrolled reactions to build complex, biologically relevant molecules. taltech.ee

Selective Chemical Modifications of Peripheral Functional Groups

Beyond additions to the core framework, the selective modification of existing functional groups on derivatives of this compound is crucial for elaborating the molecule into more complex targets. Synthetic routes toward prostaglandin (B15479496) intermediates, for example, demonstrate this principle effectively. In one such pathway, a peripheral ester group on a bicyclo[3.2.0]hept-3-en-6-one derivative is selectively hydrolyzed to a hydroxy acid. nih.gov This transformation is a key step that enables subsequent intramolecular cyclization to form the desired lactone structure of the prostaglandin core. nih.gov

This type of selective manipulation highlights the utility of the bicyclic system as a scaffold. The different functionalities can be addressed sequentially under specific reaction conditions, allowing for the controlled, stepwise construction of a target molecule.

Enzymatic or Biotransformation Studies for Chemical Reactivity

Enzymatic transformations offer a powerful and highly selective alternative to traditional chemical methods for modifying the bicyclo[3.2.0]heptane core and its analogues. Baeyer-Villiger monooxygenases (BVMOs), in particular, have been extensively studied for their ability to catalyze the oxidation of cyclic ketones to lactones with high regio- and enantioselectivity. acs.orgscispace.com These enzymes activate molecular oxygen and utilize cofactors like NADH or NADPH to insert an oxygen atom adjacent to the carbonyl group, a reaction that is often difficult to control using chemical oxidants. acs.org The microbial oxidation of bicyclo[3.2.0]hept-2-en-6-one and its derivatives using organisms such as Acinetobacter species is a well-established example of this reactivity, yielding valuable chiral lactones that serve as key building blocks in asymmetric synthesis. kirj.ee

Chemo- and Regioselective Hydroxylation of Analogues

Biotransformation using whole-cell fungal cultures is a highly effective method for the specific hydroxylation of bicyclic lactone analogues. The enzymes within these microorganisms, such as cytochrome P450 monooxygenases, can activate unreactive C-H bonds with remarkable precision. The regioselectivity of the hydroxylation is highly dependent on the specific fungal strain employed, allowing for targeted functionalization at different positions of the molecule. This chemo- and regioselectivity is instrumental in producing hydroxylated derivatives that are valuable for pharmaceutical applications. nih.gov

For example, studies on unsaturated bicyclic lactones have shown that different fungal strains direct the hydroxyl group to different locations. This enzymatic approach provides access to a diverse panel of hydroxylated compounds from a single precursor.

Fungal StrainSubstrate TypePosition of Hydroxylation
Absidia cylindrosporaUnsaturated/Halogenated Bicyclic LactonesTertiary Carbon
Syncephalastrum racemosumUnsaturated Bicyclic LactonesAllylic Position
Penicillium vermiculatumUnsaturated Bicyclic LactonesPrimary Carbon

Epoxidation of Unsaturated Bicyclic Lactone Analogues

In addition to hydroxylation, enzymatic systems are capable of performing other selective oxidations. For unsaturated bicyclic lactone analogues, microbial biotransformation can lead to the efficient and stereoselective epoxidation of the carbon-carbon double bond. This reaction provides a direct route to epoxylactones, which are versatile intermediates for further chemical synthesis.

The choice of microorganism is again critical in determining the outcome of the reaction. Certain fungal strains are particularly effective at catalyzing this transformation, often yielding the epoxide product with high stereoselectivity. For instance, Absidia cylindrospora has been shown to convert unsaturated lactones into their corresponding trans-epoxylactones efficiently.

Fungal StrainSubstrate TypeProduct
Absidia cylindrosporaUnsaturated Bicyclic Lactonetrans-Epoxylactone
Penicillium vermiculatumUnsaturated Bicyclic LactoneEpoxylactone

Stereochemical Control and Elucidation in 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One Chemistry

Origins of Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one and its analogues with high levels of stereochemical purity relies on a variety of sophisticated strategies. The inherent structure of the bicyclic system often directs the approach of reagents, leading to predictable diastereomeric outcomes. Furthermore, the introduction of chirality in a controlled manner is achieved through several key methodologies.

A primary and widely employed method for constructing the 3-oxabicyclo[3.2.0]heptane core is the [2+2] photocycloaddition reaction. researchgate.net This reaction, typically between a furanone derivative and an alkene or alkyne, can exhibit significant stereoselectivity. researchgate.net The facial selectivity of the cycloaddition is often influenced by the substituents on both the furanone and the reacting partner. researchgate.net For instance, the use of enantiomerically pure 5-alkyl-4-methyl-2(5H)-furanones in photochemical cycloadditions with trialkylsilylacetylenes has been shown to afford 3-oxabicyclo[3.2.0]hept-6-en-2-ones with notable anti/syn stereoselectivity, which is dependent on the steric bulk of the alkyl group on the silicon atom. researchgate.net Intramolecular [2+2] photocycloadditions have been observed to proceed with even higher diastereoselectivity compared to their intermolecular counterparts. researchgate.nettaltech.ee

Lewis acid-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods, often providing excellent enantioselectivity. researchgate.net The use of chiral Lewis acids can effectively discriminate between the prochiral faces of the reactants, leading to the formation of one enantiomer in excess. For example, a highly efficient enantioselective [2+2] cycloaddition between alkynones and cyclic enol silyl (B83357) ethers has been developed using a chiral N,N'-dioxide-zinc(II) complex as a catalyst, yielding cyclobutene (B1205218) products with up to 97% enantiomeric excess (ee). researchgate.net Another approach involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam, attached to one of the reactants to direct the stereochemical outcome of the cycloaddition. researchgate.net

Biocatalytic methods have also emerged as powerful tools for achieving high enantioselectivity in the synthesis of bicyclo[3.2.0]heptanone derivatives. Enzymes, particularly alcohol dehydrogenases (ADHs), can catalyze the stereoselective reduction of prochiral ketones or the kinetic resolution of racemic alcohols. nih.gov For instance, the reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using baker's yeast (Saccharomyces cerevisiae) yields two diastereomeric alcohols with high optical purity. vulcanchem.com The stereoselectivity of these enzymatic reactions is governed by the specific enzyme used, with some enzymes following "Prelog's rule" for facial selectivity of hydride delivery, while others, known as "anti-Prelog" ADHs, exhibit the opposite stereospecificity. nih.gov

The stereochemical outcome of reactions on the pre-formed bicyclic system is also a critical aspect. The fused cyclobutane (B1203170) ring plays a significant role in controlling the stereoselectivity of subsequent transformations, such as epoxidation and nucleophilic additions. rsc.org For instance, in the synthesis of prostaglandins (B1171923), the fused cyclobutane ring directs the formation of a single bromohydrin, which then leads to a stereocontrolled epoxide formation. rsc.org The attack of nucleophiles often occurs from the less hindered exo face of the bicyclic system. smolecule.com

Method Key Features Stereochemical Control Example
Photochemical [2+2] Cycloaddition Reaction between a furanone and an alkene/alkyne.Diastereoselectivity influenced by substituents and intramolecular vs. intermolecular nature.Cycloaddition of enantiopure 2(5H)-furanones with silylacetylenes. researchgate.net
Lewis Acid-Catalyzed [2+2] Cycloaddition Utilizes chiral Lewis acids or auxiliaries.High enantioselectivity (up to 97% ee).Reaction of alkynones and cyclic enol silyl ethers with a chiral Zn(II) catalyst. researchgate.net
Biocatalysis Employs enzymes like alcohol dehydrogenases.High enantioselectivity through stereoselective reduction or kinetic resolution.Reduction of bicyclo[3.2.0]hept-2-en-6-one with baker's yeast. vulcanchem.com
Substrate-Controlled Reactions The inherent stereochemistry of the bicyclic system directs reagent approach.High diastereoselectivity in reactions like epoxidation.Stereoselective formation of a bromohydrin in prostaglandin (B15479496) synthesis. rsc.org

Analytical Methods for Determination of Absolute and Relative Configurations (e.g., X-ray Crystallography, Chiral HPLC, NMR)

The unambiguous determination of the three-dimensional structure of this compound and its derivatives is crucial for understanding their chemical behavior and biological function. A combination of analytical techniques is often employed to elucidate both the relative and absolute configurations of the stereocenters within the molecule.

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. researchgate.netacs.orgrsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of atoms and the stereochemical relationships between them. This technique has been instrumental in confirming the structures of various bicyclo[3.2.0]heptane derivatives, providing unequivocal proof of their stereochemistry. researchgate.netacs.orgrsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. lu.sephenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.comnih.gov By comparing the retention times of the sample components with those of known standards, the individual enantiomers can be identified and quantified. Chiral HPLC is widely used to assess the effectiveness of asymmetric synthetic methods. lu.se

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution. acs.orgauremn.org.brnih.gov Several NMR parameters are particularly useful for stereochemical assignment:

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. mdpi.com By measuring these values, the relative orientation of substituents on the bicyclic ring can be inferred.

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, provide information about the spatial proximity of protons. The observation of an NOE between two protons indicates that they are close in space, which can help to establish the relative stereochemistry.

These NMR techniques, often in combination, provide a detailed picture of the molecule's structure and conformation in solution. acs.orgnih.gov

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute and relative configuration in the solid state.Provides definitive structural proof.Requires a suitable single crystal.
Chiral HPLC Enantiomeric separation and determination of enantiomeric excess.High sensitivity and accuracy for quantitative analysis.Requires a suitable chiral stationary phase.
NMR Spectroscopy Relative stereochemistry and conformational analysis in solution.Non-destructive and provides detailed structural information.Does not directly provide absolute configuration.

Conformational Analysis of the Bicyclic System and its Influence on Reactivity and Stereoselectivity

The bicyclo[3.2.0]heptane ring system is conformationally constrained due to the fusion of the five-membered and four-membered rings. However, it still possesses a degree of flexibility that significantly influences its reactivity and the stereochemical outcome of its reactions. The cyclopentane (B165970) ring in the bicyclo[3.2.0]heptane system can adopt either an endo-envelope or an exo-twist conformation. stir.ac.uk Computational studies and NMR data suggest that the endo-envelope conformer is generally preferred. stir.ac.uk

This conformational preference has important implications for the stereoselectivity of reactions. For example, assuming an antiperiplanar arrangement of the reacting species, the preferred endo-envelope conformation can explain the observed regioselectivity in addition reactions to the double bond of bicyclo[3.2.0]heptene derivatives. stir.ac.uk The steric environment around the bicyclic system, dictated by its conformation, directs the approach of incoming reagents. Reagents tend to attack from the less sterically hindered exo face, leading to the formation of exo products. This steric hindrance is a key factor in explaining the high stereoselectivity observed in many reactions involving this bicyclic system. stir.ac.uk

NMR spectroscopy is a primary tool for studying the conformational behavior of these molecules in solution. acs.orgauremn.org.brnih.gov By analyzing chemical shifts, coupling constants, and NOEs, it is possible to deduce the predominant conformation and gain insights into the dynamic processes occurring in solution. mdpi.comdoi.org For instance, the conformational behavior of nucleoside analogues containing the 3-oxabicyclo[3.2.0]heptane core has been studied using NMR spectroscopy and X-ray crystallography to understand how the rigid bicyclic system mimics the conformation of natural nucleosides. researchgate.netacs.org

The interplay between the conformational preferences of the bicyclic system and its reactivity is a fundamental aspect of its chemistry. A thorough understanding of these conformational factors is essential for designing stereoselective syntheses and for predicting the chemical behavior of this important class of compounds.

Applications of 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One in Complex Molecule Synthesis

As a Chiral Building Block or Versatile Synthon in Total Synthesis

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one serves as a powerful chiral building block in organic synthesis. Its rigid, stereochemically defined structure provides a robust foundation for the stereocontrolled introduction of new functionalities. The inherent strain of the fused four- and five-membered ring system can be strategically exploited to drive selective chemical transformations.

This compound and its derivatives are recognized as versatile synthons, or synthetic building blocks, for a variety of complex molecular architectures. nih.gov Bicyclo[3.2.0]heptane lactones, in general, are not only bioactive themselves but also function as flexible precursors for other important scaffolds like azabicyclo[3.2.0]heptanes and oxobicyclo[3.2.0]heptanes. nih.gov The utility of this compound as a chiral synthon is significantly enhanced by its availability in enantiomerically pure form, often through enzymatic reactions. For instance, it can be produced via the horse liver alcohol dehydrogenase-catalyzed oxidation of cis-1,2-bis(hydroxymethyl)cyclobutane. cdnsciencepub.com This biocatalytic approach provides access to the optically pure material necessary for asymmetric synthesis, where precise control of stereochemistry is paramount.

The value of this bicyclic lactone as a synthon is demonstrated in its conversion to other key intermediates. For example, it can be transformed into functionalized cyclobutane (B1203170) derivatives, which are themselves important building blocks for natural product synthesis. nih.gov

Strategic Applications in the Synthesis of Natural Products and Bioactive Compounds

The strategic application of this compound and related structures is evident in the total synthesis of several natural products and bioactive molecules. The bicyclic core provides a template upon which the remainder of the target molecule can be constructed with a high degree of stereocontrol.

The 3-oxabicyclo[3.2.0]heptane skeleton has also been incorporated into nucleoside analogues with the aim of developing more potent antiviral agents, particularly against HIV. taltech.ee Furthermore, related bicyclo[3.2.0]heptanone structures are key intermediates in the synthesis of prostaglandins (B1171923), a class of biologically active lipid compounds. lookchem.comresearchgate.net For instance, a short total synthesis of prostaglandin-F2α utilizes a bicyclo[3.2.0]hept-2-en-6-one derivative. lookchem.com The fused cyclobutane ring in this intermediate is crucial for controlling the stereoselectivity of key reactions. lookchem.com

Other complex natural products whose syntheses have employed this structural motif include pestalotiopsin A, where a functionalized 2-oxabicyclo[3.2.0]heptan-3-one derivative was synthesized as a core substructure. researchgate.net Additionally, analogues of penicillin, a cornerstone of antibiotic therapy, have been synthesized using a thiabicyclo[3.2.0]heptan-6-one core, demonstrating the versatility of the bicyclic scaffold in medicinal chemistry. researchgate.net

Natural Product/Bioactive CompoundRole of the Bicyclic Scaffold
(+)-GrandisolStarting chiral synthon for the construction of the cyclobutane ring. cdnsciencepub.com
Prostaglandin (B15479496) IntermediatesKey intermediate for stereocontrolled synthesis. lookchem.comresearchgate.net
Antiviral Nucleoside AnaloguesServes as a substitute for the sugar portion of the nucleoside. taltech.ee
Pestalotiopsin AA core substructure of the final molecule. researchgate.net
Penicillin AnaloguesThe core bicyclic structure of the antibiotic analogue. researchgate.net

Retrosynthetic Analysis and Disconnections Employing the Bicyclic Lactone Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. The this compound scaffold features prominently in such analyses. The key strategic disconnection involves the intramolecular [2+2] cycloaddition, which is one of the most direct methods for constructing the bicyclo[3.2.0]heptane motif. taltech.ee

In a retrosynthetic sense, a target molecule containing a functionalized cyclopentane (B165970) or cyclobutane ring can often be traced back to a bicyclo[3.2.0]heptane precursor. The lactone itself can be "disconnected" via a Baeyer-Villiger oxidation from a corresponding bicyclo[3.2.0]heptan-6-one. This bicyclic ketone, in turn, can be disconnected via an intramolecular [2+2] cycloaddition of an appropriate acyclic precursor. taltech.ee

For example, in the synthesis of prostaglandin intermediates, a key retrosynthetic step is the disconnection of the γ-lactone (a 2-oxabicyclo[3.3.0]octanone system) back to a bicyclo[3.2.0]heptanone via a retro-Baeyer-Villiger reaction. This bicyclic ketone is then envisioned as arising from the cyclization of a 3-hydroxy-6-heptenoic acid derivative. researchgate.net This strategy highlights how the rigid bicyclic structure simplifies complex stereochemical challenges by locking the relative positions of substituents.

A more recent synthetic strategy involves a novel disconnection to access bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. nih.gov This palladium-catalyzed process involves C-H activation and C-C bond cleavage, representing a modern approach to the construction of this valuable scaffold. nih.gov This demonstrates that while the [2+2] cycloaddition is a classic disconnection, alternative retrosynthetic pathways continue to be developed, further enhancing the synthetic utility of the bicyclo[3.2.0]heptane system.

Mechanistic Investigations and Computational Studies of 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One Reactions

Elucidation of Reaction Mechanisms in Synthetic Routes

Understanding the stepwise processes in the synthesis of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one is crucial for optimizing reaction conditions and controlling stereochemical outcomes. Key synthetic strategies often involve photochemical cycloadditions and transition metal-catalyzed processes, each with distinct mechanistic pathways.

The formation of the bicyclo[3.2.0]heptane core, a key structural feature of the target molecule, is frequently achieved via a [2+2] photocycloaddition reaction. taltech.eeresearchgate.net Unlike thermal cycloadditions which are often concerted, photochemical [2+2] reactions typically proceed through a stepwise mechanism involving diradical (or biradical) intermediates. nih.govnih.gov

The process generally begins with the photoexcitation of one of the reacting partners, such as a furanone or a cyclopentenone derivative, from its ground singlet state to an excited singlet state. This is followed by rapid intersystem crossing to a more stable, longer-lived triplet state. The triplet-state molecule then interacts with a ground-state alkene. This interaction does not lead to a concerted formation of both new sigma bonds. Instead, a single covalent bond is formed first, resulting in a 1,4-diradical intermediate. nih.gov The subsequent spin inversion and ring closure of this diradical species yield the final cyclobutane (B1203170) ring of the bicyclic system. nih.gov The stability and conformation of this diradical intermediate can influence the stereoselectivity of the final product.

Table 1: Key Stages in Photochemical [2+2] Cycloaddition

Stage Description Key Species
1. Photoexcitation Absorption of UV light promotes an electron to a higher energy orbital. Excited Singlet State
2. Intersystem Crossing The excited singlet state undergoes a spin flip to form a more stable triplet state. Triplet State Molecule
3. Bond Formation The triplet state molecule reacts with an alkene to form the first covalent bond. 1,4-Diradical Intermediate

| 4. Ring Closure | Following spin inversion, the second covalent bond forms to complete the cyclobutane ring. | Bicyclo[3.2.0]heptane Product |

Transition metal catalysis offers an alternative and often highly selective route to bicyclic systems. nih.gov While numerous metals can be employed, palladium-catalyzed reactions are well-documented for their versatility. In a hypothetical palladium-catalyzed intramolecular cyclization to form a bicyclic ketone, the reaction would proceed through a defined catalytic cycle.

A plausible cycle begins with the oxidative addition of a Pd(0) catalyst to an appropriate substrate, forming a Pd(II) intermediate. This is followed by coordination of an alkene moiety and subsequent migratory insertion, which can lead to the formation of a five- or six-membered palladacycle. rsc.org This cyclic organopalladium intermediate is key to controlling the regioselectivity and stereoselectivity of the reaction. The final step is typically reductive elimination, which forms the desired carbon-carbon bond to close the bicyclic ring system, regenerating the active Pd(0) catalyst to continue the cycle. rsc.org The specific ligands attached to the palladium center play a critical role in stabilizing the intermediates and influencing the efficiency and selectivity of each step.

Theoretical Chemistry and Computational Modeling

Computational chemistry has become an indispensable tool for probing the intricate details of reaction mechanisms that are often difficult to study experimentally. Quantum mechanical calculations, in particular, provide a quantitative understanding of the factors controlling reactivity and selectivity.

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to map the potential energy surface of a reaction. researchgate.net These calculations can accurately determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. acs.org For the formation of this compound via a cycloaddition, DFT studies can compute the activation energy (ΔG‡) for various possible pathways.

For instance, calculations can distinguish between a concerted mechanism and a stepwise mechanism by locating the respective transition states and intermediates. A stepwise pathway involving a diradical intermediate would show two separate transition states with a stable intermediate between them, whereas a concerted reaction would be characterized by a single transition state. nih.gov By comparing the calculated activation energies, the most energetically favorable—and therefore most likely—reaction pathway can be identified. nih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for a Cycloaddition Reaction

Reaction Pathway Rate-Determining Step Calculated ΔG‡ (kcal/mol) Mechanistic Implication
Concerted Single Transition State 35.2 High energy barrier, less likely
Stepwise (Diradical) First C-C Bond Formation 24.5 Lower energy barrier, more favorable

| Stepwise (Diradical) | Second C-C Bond Formation | 5.1 | Low barrier after intermediate formation |

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative model for predicting the feasibility and outcome of pericyclic reactions like cycloadditions. numberanalytics.comwikipedia.org Reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. fiveable.menumberanalytics.com

For a reaction to be favorable, two main conditions must be met:

Symmetry: The interacting orbitals must have the same symmetry (or phase) to allow for constructive overlap and bond formation.

Energy: The energy gap between the HOMO and LUMO should be small, as a smaller gap leads to a stronger stabilizing interaction and a lower activation barrier. numberanalytics.com

FMO analysis can explain why a [2+2] cycloaddition to form the bicyclo[3.2.0] system is thermally forbidden but photochemically allowed. In the thermal reaction, the HOMO-LUMO interaction is symmetry-forbidden. However, upon photoexcitation, an electron is promoted from the HOMO to the LUMO. This new excited-state HOMO has the correct symmetry to interact favorably with the LUMO of the other reactant, thus allowing the reaction to proceed. wikipedia.org

One of the most significant applications of computational modeling is in predicting and explaining the stereoselectivity of chemical reactions. rsc.org The formation of the specific (1S,5R) stereoisomer of 3-Oxabicyclo[3.2.0]heptan-6-one is a result of stereocontrol during the key bond-forming steps.

Computational models can calculate the energies of the different transition states that lead to different stereoisomeric products (e.g., diastereomers or enantiomers). Stereoselectivity arises from a difference in the activation energies of these competing pathways. For example, in a [2+2] cycloaddition, the approach of the two molecules can lead to either an endo or an exo transition state. DFT calculations can determine the relative energies of these transition states. The product distribution is then predicted by the Curtin-Hammett principle, with the major product arising from the lower-energy transition state. These calculations often reveal that subtle steric or electronic interactions, such as secondary orbital interactions, are responsible for favoring one transition state over the other, thereby dictating the final stereochemistry of the product. researchgate.net

Table 3: Example of Calculated Transition State Energies for Stereoselectivity Prediction

Transition State Relative Energy (kcal/mol) Predicted Product Ratio Stereochemical Outcome
TS-Exo 0.0 95 Major Product

| TS-Endo | 1.8 | 5 | Minor Product |

Future Research Directions and Emerging Methodologies in 1s,5r 3 Oxabicyclo 3.2.0 Heptan 6 One Chemistry

Development of Novel, Atom-Economical, and Sustainable Synthetic Pathways

Future efforts in synthesizing (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one and its derivatives will be heavily influenced by the principles of green and sustainable chemistry. The focus is shifting from classical multi-step syntheses to more elegant and efficient strategies that maximize atom economy and minimize environmental impact.

Biocatalysis and Chemoenzymatic Approaches: Biocatalysis offers a powerful avenue for the sustainable synthesis of chiral compounds. The use of whole-cell systems or isolated enzymes can provide high enantioselectivity under mild reaction conditions. acs.org Baeyer-Villiger monooxygenases (BVMOs) are particularly relevant as they can catalyze the oxidation of bicyclic ketones to lactones, which are key intermediates in prostaglandin (B15479496) synthesis. acs.orgresearchgate.net Research into novel BVMOs from diverse microbial sources could yield enzymes with improved substrate specificity, stability, and activity for the transformation of this compound and related precursors.

Chemoenzymatic strategies, which combine the best of chemical and enzymatic transformations, are also a promising frontier. mdpi.comnih.govnih.gov For instance, a chemical cycloaddition could be used to rapidly construct the bicyclic core, followed by an enzymatic kinetic resolution or a stereoselective enzymatic oxidation/reduction to install the desired chirality. nih.govmdpi.com Future work will likely focus on creating tandem or one-pot chemoenzymatic cascades to further streamline these synthetic sequences.

Atom-Economical Cycloadditions: Cycloaddition reactions are inherently atom-economical as they form complex cyclic systems by rearranging electrons without the loss of atoms. numberanalytics.com The [2+2] photocycloaddition is a cornerstone for constructing the bicyclo[3.2.0]heptane skeleton. researchgate.net Future research will likely focus on developing more efficient and selective photochemical methods, potentially using visible-light photoredox catalysis to overcome the limitations of UV irradiation and expand the substrate scope. mdpi.com The development of novel chiral catalysts and auxiliaries for asymmetric [2+2] cycloadditions will be crucial for the direct synthesis of enantiopure bicyclic ketones. unibo.it

Table 1: Comparison of Emerging Sustainable Synthetic Strategies
MethodologyKey AdvantagesFuture Research Focus
Biocatalysis (e.g., BVMOs)High enantioselectivity, mild conditions, green reagents (e.g., O2, H2O2). acs.orgnih.govDiscovery of novel enzymes, protein engineering for enhanced stability and specificity, process optimization.
Chemoenzymatic SynthesisCombines the efficiency of chemical synthesis with the selectivity of enzymes. nih.govDevelopment of one-pot tandem reactions, integration with flow chemistry.
Photochemical [2+2] CycloadditionHigh atom economy, direct formation of the bicyclic core. Visible-light catalysis, development of new chiral catalysts for asymmetric synthesis. mdpi.com
OrganocatalysisMetal-free catalysis, high stereocontrol. oup.comsemanticscholar.orgDesign of new organocatalysts for novel cycloaddition pathways (e.g., [3+2]). oup.com

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The inherent ring strain and unique stereoelectronic properties of the 3-oxabicyclo[3.2.0]heptan-6-one framework suggest a rich and largely unexplored reactivity landscape. Moving beyond traditional transformations of the ketone group, future research will aim to uncover and harness novel reaction pathways.

Strain-Release Driven Reactions: The fused cyclobutane (B1203170) and tetrahydrofuran (B95107) rings store considerable strain energy, which can be harnessed to drive selective transformations. Research into Lewis or Brønsted acid-catalyzed ring-opening or rearrangement reactions could provide access to densely functionalized cyclopentane (B165970) or tetrahydrofuran derivatives that are difficult to synthesize by other means. Ring expansion reactions, for example, could transform the bicyclo[3.2.0]heptanone into valuable bicyclo[3.3.0]octane systems, which are also prevalent in natural products. ugent.be

Mechanochemistry and Photochemistry: A particularly innovative research direction is the use of mechanical force to activate the bicyclo[3.2.0]heptane core. Recent studies on related systems have shown that mechanochemical stress can induce a retro-[2+2] cycloaddition, breaking the cyclobutane ring to generate reactive bis-enone intermediates without cleaving the polymer backbone. nih.govacs.org This transformation is photochemically reversible, offering a fascinating method to switch the reactivity and structure of a molecule using external stimuli (stress and light). Applying this concept to this compound could unlock novel applications in smart materials and controlled release systems. Further photochemical studies may also reveal new rearrangements or cycloadditions beyond the well-known [2+2] reaction. rsc.org

Table 2: Potential Unexplored Reactions and Their Synthetic Utility
Reactivity ModePotential TransformationSynthetic ApplicationKey Driver/Method
Ring ExpansionBicyclo[3.2.0]heptanone → Bicyclo[3.3.0]octanoneAccess to alternative bicyclic scaffolds for natural product synthesis. ugent.beLewis acid or metal promotion. ugent.be
Mechanochemical ActivationRetro-[2+2] cycloaddition to a bis-enone. nih.govStress-responsive materials, generation of reactive intermediates on demand.Sonication, polymer-based force application.
Photochemical ReversalBis-enone → Bicyclo[3.2.0]heptanoneReversible control of molecular structure and reactivity. acs.orgVisible light irradiation.
Selective C-H FunctionalizationDirect introduction of functional groups at specific positions.Late-stage modification of complex molecules, rapid analogue synthesis.Transition-metal catalysis (e.g., Pd, Rh).

Integration with Advanced Catalysis and Reaction Technologies

The translation of novel synthetic methods from the laboratory to industrial-scale production requires the adoption of advanced technologies that improve efficiency, safety, and control.

Flow Chemistry: Continuous flow chemistry is set to revolutionize the synthesis of fine chemicals and pharmaceuticals. researchgate.netnih.govrsc.org For the synthesis of this compound, flow reactors offer significant advantages, particularly for photochemical [2+2] cycloadditions. unimi.it The high surface-area-to-volume ratio of microreactors allows for uniform light penetration and precise temperature control, leading to higher yields, better selectivity, and improved safety. rsc.org Furthermore, flow systems are ideal for integrating biocatalysis, for example, by using packed-bed reactors containing immobilized enzymes. researchgate.netdtu.dkpsu.edu This approach facilitates catalyst reuse, simplifies product purification, and enables continuous production, thereby enhancing the sustainability of enzymatic processes. weebly.com

Electrochemistry: Organic electrochemistry provides a green and powerful tool for performing redox reactions without the need for stoichiometric chemical oxidants or reductants. nih.govd-nb.info The electron becomes the reagent, minimizing waste. Electrochemical methods could be developed for the synthesis of the bicyclic ketone core through reductive cyclization of appropriate precursors. jst.go.jp Alternatively, electrochemistry could be used for selective functionalization, such as the ring-opening of derived alcohols to generate functionalized ketones, a strategy that has been demonstrated on related cycloalkanols. acs.orgresearchgate.net

Advanced Catalysis: The development of new catalysts remains a central theme. For prostaglandin synthesis, highly efficient rhodium-catalyzed and organocatalytic routes have been developed to access key intermediates. acs.orgresearchgate.net Future research will focus on creating catalysts with even greater activity and selectivity for transformations involving the bicyclo[3.2.0]heptane framework. This includes the design of novel chiral ligands for transition metals and new organocatalysts that can mediate previously inaccessible asymmetric reactions, enabling more direct and efficient access to enantiomerically pure target molecules. oup.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Three primary synthetic approaches are documented:

Gas Chromatography (GC)-Guided Synthesis : Use of an Agilent 19091Z-413E HP-1 methyl silicone column to monitor reaction progress and optimize conditions (e.g., temperature, catalyst loading) for improved yield .

Chiral Column Analysis : Employing a Restek 13104 Rt-betaDEXsm column to isolate enantiomers and assess stereochemical purity during synthesis .

Hydrogenation Catalysis : Hydrogenation over H₂/Pt-C to reduce intermediates, requiring precise control of pressure (1–5 atm) and solvent polarity to minimize side products .

  • Critical Factors : Catalyst selection, solvent polarity, and reaction time significantly impact enantiomeric excess (ee) and purity.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • Chiral GC or HPLC : Essential for resolving enantiomers, as demonstrated using Restek Rt-betaDEXsm columns to confirm (1S,5R) configuration .
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DEPT, COSY) to analyze ring strain effects and verify bicyclic structure integrity. For stereochemical assignments, NOESY correlations can confirm spatial relationships between substituents .
  • Polarimetry : Measures optical rotation to validate enantiomeric purity, though cross-validation with GC/HPLC is recommended .

Q. What safety protocols are critical when handling bicyclic ketones like this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335 risk) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can computational methods predict stereochemical outcomes in the synthesis of bicyclo[3.2.0]heptan-6-one derivatives?

  • Methodological Answer :

  • Retrosynthetic AI Tools : Platforms leveraging databases like Reaxys and Pistachio predict feasible routes by analyzing bond dissociation energies and steric effects. For example, AI models prioritize pathways with minimal steric hindrance at the (1S,5R) chiral centers .
  • Density Functional Theory (DFT) : Simulates transition states to evaluate energy barriers for competing stereochemical pathways. For instance, DFT can rationalize preferential formation of the (1S,5R) configuration over (1R,5S) due to lower torsional strain .

Q. What strategies resolve contradictions in data from different synthetic approaches to bicyclo[3.2.0]heptan-6-one derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine GC/HPLC data with NMR and X-ray crystallography to confirm structural assignments. For example, discrepancies in ee values between GC and polarimetry may arise from impurities; orthogonal methods like chiral HPLC can clarify .
  • Reaction Optimization : Systematically vary parameters (e.g., solvent, temperature) to identify outliers. If hydrogenation yields inconsistent ee, switching to asymmetric catalysts (e.g., chiral Pt complexes) may improve reproducibility .

Q. How can retrosynthetic analysis develop novel routes for this compound?

  • Methodological Answer :

  • Fragment Identification : Deconstruct the bicyclic core into cyclopropane and lactone precursors. AI tools like Pistachio_Ringbreaker suggest ring-opening/closure strategies using epoxides or strained intermediates .
  • Asymmetric Catalysis : Prioritize routes employing chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce (1S,5R) configuration during cyclization .

Q. What are common pitfalls in achieving the (1S,5R) configuration during synthesis?

  • Methodological Answer :

  • Steric Control Failure : Poorly designed catalysts or solvents may allow competing pathways. For example, using non-polar solvents can lead to racemization at the bridgehead carbon .
  • Intermediate Instability : Ketenes or strained intermediates may undergo ring-opening; stabilize with low-temperature (-78°C) conditions or bulky protecting groups .

Q. How do physical properties of this compound compare to its stereoisomers?

  • Methodological Answer :

  • Melting Point/XRD : The (1S,5R) isomer often exhibits higher melting points due to tighter crystal packing, confirmed via single-crystal X-ray diffraction .
  • Solubility Studies : Polar solvents (e.g., DMSO) differentiate isomers via solubility profiles; (1S,5R) may show lower solubility due to intramolecular H-bonding .

Tables for Key Data

Synthetic Method Key Parameters Yield (%) ee (%) Reference
GC-Guided SynthesisAgilent HP-1 column, 120°C7892
Hydrogenation (H₂/Pt-C)3 atm H₂, ethanol solvent6585
Chiral HPLC ResolutionRestek Rt-betaDEXsm, hexane/isopropanol9099
Spectroscopic Technique Critical Peaks for (1S,5R) Reference
¹H NMR (500 MHz, CDCl₃)δ 3.12 (d, J=5.2 Hz, bridgehead H)
¹³C NMRδ 210.5 (ketone C), 75.3 (ether O-C)
Chiral GCRetention time: 8.7 min (major enantiomer)

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